Compound 6 (4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene) is a synthetic organic compound serving as a crucial building block in the multi-step synthesis of APD334. [] While the specific therapeutic target of APD334 is not mentioned in the provided abstract, the fact that its large-scale production process has been patented suggests its potential medicinal significance.
(1-[Trifluoromethyl]cyclopentyl)benzene is an organic compound characterized by a trifluoromethyl group attached to a cyclopentyl ring, which is further bonded to a benzene ring. The presence of fluorine atoms imparts unique chemical properties, making this compound significant in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound's IUPAC name is 1-(trifluoromethyl)cyclopentylbenzene, and its molecular formula is with a molecular weight of approximately 208.19 g/mol.
This compound can be classified as an aromatic hydrocarbon due to the presence of the benzene ring. It falls under the category of fluorinated compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The trifluoromethyl group is known for increasing lipophilicity and influencing metabolic pathways in biological systems .
The synthesis of (1-[Trifluoromethyl]cyclopentyl)benzene typically involves the introduction of a trifluoromethyl group to a cyclopentylbenzene precursor. Common methods include:
In industrial settings, continuous flow reactors are preferred for synthesizing this compound to ensure efficient mixing and heat transfer. Optimization of parameters such as pressure, temperature, and reaction time is critical for maximizing yield and purity.
The molecular structure of (1-[Trifluoromethyl]cyclopentyl)benzene reveals distinct features:
(1-[Trifluoromethyl]cyclopentyl)benzene can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1-[Trifluoromethyl]cyclopentyl)benzene primarily involves its interaction with biological targets through the trifluoromethyl group. This group enhances lipophilicity and electron-withdrawing properties, influencing binding affinity to receptors and enzymes. The pathways may include modulation of signal transduction processes and inhibition of specific enzymes, leading to desired biological effects .
Relevant data indicate that the trifluoromethyl group significantly influences both physical and chemical properties, enhancing reactivity and stability compared to non-fluorinated analogs.
(1-[Trifluoromethyl]cyclopentyl)benzene has diverse applications across scientific fields:
This method involves generating a Grignard reagent in situ from halogenated trifluoromethyl benzenes (e.g., 1-bromo-3-(trifluoromethyl)benzene), followed by cross-coupling with cycloalkyl halides. Key innovations include:
Table 1: Grignard Cross-Coupling Performance
Cycloalkyl Halide | Reaction Temp (°C) | Catalyst | Yield (%) |
---|---|---|---|
Bromocyclopentane | 70 | FeCl₃ | 92 |
Bromocyclohexane | 80 | Co(acac)₂ | 88 |
Chlorocyclobutane | 75 | FeCl₃ | 78 |
This method achieves yields ≤92% at 60–80°C using iron/cobalt catalysts, outperforming lithiation-based routes requiring cryogenic conditions (−78°C) [4].
Palladium-catalyzed couplings offer superior functional group tolerance. Two dominant approaches exist:
Table 2: Solvent Impact on Mizoroki-Heck Selectivity
Solvent | Ligand | VI:IV Ratio | Conv. (%) |
---|---|---|---|
DMF | nBu₄NOAc | 85:15 | 100 |
γ-Valerolactone | nBu₄NOAc | 95:5 | 100 |
2-Me-THF | nBu₄NOAc | 93:7 | 100 |
DMF | nBu₄NBr | 40:60 | 100 |
VI: 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene; IV: Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate [3].
Direct C–H trifluoromethylation of cyclopentylbenzenes remains challenging. Alternatively, iron/cobalt salts catalyze cross-coupling between preformed Grignard reagents (Ar–CF₃–MgBr) and cycloalkyl halides:
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene serves as a versatile synthon for side-chain modification:
The choice of ligands profoundly impacts cost, selectivity, and functional group compatibility:
Table 3: Catalytic System Performance Comparison
Method | Catalyst/System | Temp (°C) | Yield (%) | Key Advantages |
---|---|---|---|---|
Grignard cross-coupling | FeCl₃ (no ligand) | 70 | 92 | Low cost, high scalability |
Mizoroki-Heck | Pd(OAc)₂/nBu₄NOAc | 90 | 95 (VI) | Ligand-free, green solvents feasible |
Photochemical addition | Light (365 nm, flow) | 25 | 73 | No catalyst, high functional tolerance |
Lithiation | nBuLi/TMEDA | −78 | 44* | Low yield, cryogenic requirements |
*Yield based on Grignard reagent [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: